8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
Overview
Description
8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a trifluoromethyl group at the 8-position
Mechanism of Action
Target of Action
The primary target of 8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in cancer cells, making it a potential target for anti-cancer therapies .
Mode of Action
This compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes such as growth and migration .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. Primarily, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell proliferation, survival, and migration .
Result of Action
The inhibition of c-Met kinase by this compound can lead to a decrease in cell proliferation and migration, which could potentially result in the inhibition of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one typically involves the reaction of triazolo pyridinium tetrafluoroborates with rhodium or palladium complexes under mild basic conditions. For example, the reaction with [RhCl(COD)]2 and [PdCl(allyl)]2 in the presence of triethylamine (Et3N) and tetrahydrofuran (THF) at room temperature yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolo-pyridine compounds.
Scientific Research Applications
8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly against c-Met kinase, making it a candidate for anti-cancer drug development.
Materials Science: Its unique structure and properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound’s biological activity is of interest for studying its effects on various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also feature a triazole ring fused to another heterocycle and have shown similar biological activities.
[1,2,4]Triazolo[4,3-a]pyridin-3-ylidene Complexes: These complexes, formed with metals like rhodium and palladium, exhibit unique catalytic properties.
Uniqueness
8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is unique due to its trifluoromethyl group, which imparts distinct chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry for developing kinase inhibitors.
Properties
IUPAC Name |
8-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-2-1-3-13-5(4)11-12-6(13)14/h1-3H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVFXIHPROLKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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